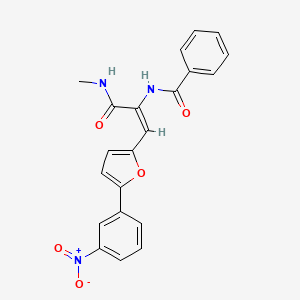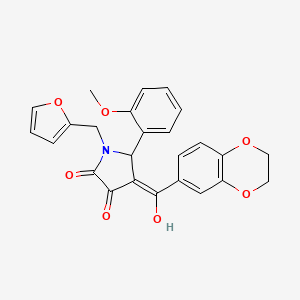![molecular formula C19H24N2OS2 B11128268 5-(1,2-dithiolan-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one](/img/structure/B11128268.png)
5-(1,2-dithiolan-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE is a complex organic compound featuring a dithiolane ring and a pyridoindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE typically involves multiple steps. One common method includes the reaction of 1,2-dithiolane with a suitable indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds back into thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring typically results in the formation of disulfides, while reduction can regenerate the original thiol groups .
科学研究应用
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE involves its interaction with specific molecular targets and pathways. The dithiolane ring can form disulfide bonds with thiol groups in proteins, potentially altering their function. The indole moiety may interact with various receptors and enzymes, influencing biological processes .
相似化合物的比较
Similar Compounds
5-(1,2-DITHIOLAN-3-YL)PENTANOIC ACID: Shares the dithiolane ring but lacks the indole moiety.
1,2-DITHIOLANE-3-VALEROYLAMIDE: Similar dithiolane structure with a different functional group.
α-LIPOIC ACID: Contains a dithiolane ring and is known for its antioxidant properties.
Uniqueness
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE is unique due to its combination of a dithiolane ring and a pyridoindole moiety, which imparts distinct chemical and biological properties not found in similar compounds .
属性
分子式 |
C19H24N2OS2 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
5-(dithiolan-3-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)pentan-1-one |
InChI |
InChI=1S/C19H24N2OS2/c22-19(8-4-1-5-14-10-12-23-24-14)21-11-9-18-16(13-21)15-6-2-3-7-17(15)20-18/h2-3,6-7,14,20H,1,4-5,8-13H2 |
InChI 键 |
OJGFXDRJUJDGHG-UHFFFAOYSA-N |
规范 SMILES |
C1CSSC1CCCCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2-(4-methylpyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128189.png)
![1',3',5'-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1'H,2H-3,4'-bipyrazole](/img/structure/B11128201.png)
![N-(4-fluorophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11128213.png)
![N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11128241.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11128253.png)
![N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11128261.png)
![2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11128271.png)
![1-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(2-pyrimidinylamino)-1-hexanone](/img/structure/B11128272.png)
![(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11128281.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11128283.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11128287.png)

![(2E)-2-(benzenesulfonyl)-3-[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11128295.png)
